An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylthio)pyridine is a halogenated and sulfur-containing pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the chloro and methylthio substituents on the pyridine ring, make it an attractive scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in the quest for new therapeutic agents.
This technical guide provides a comprehensive overview of 5-Chloro-2-(methylthio)pyridine, including its chemical identity, a plausible and detailed synthetic pathway, its physicochemical properties, and its potential applications in the pharmaceutical industry. Given the limited availability of detailed public information on this specific compound, this guide synthesizes information from related structures and established chemical principles to provide a robust and practical resource for researchers.
Chemical Identity and Structure
CAS Number: 89379-91-9[1]
Molecular Formula: C₆H₆ClNS[1]
Molecular Weight: 159.64 g/mol
Structure:
The structure of 5-Chloro-2-(methylthio)pyridine features a pyridine ring substituted with a chlorine atom at the 5-position and a methylthio group at the 2-position. This arrangement of an electron-withdrawing halogen and a sulfur-containing group influences the reactivity of the pyridine ring, making it a valuable intermediate for further functionalization.
Physicochemical Properties
While extensive experimental data for 5-Chloro-2-(methylthio)pyridine is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Physical Form | Liquid | [2] |
| Purity | 97% | [2] |
| IUPAC Name | 5-chloro-2-(methylthio)pyridine | [2] |
| InChI Key | OILZALSAXXKMIK-UHFFFAOYSA-N | [2] |
| SMILES | CSc1ncccc1Cl |
Synthesis of 5-Chloro-2-(methylthio)pyridine
A robust and logical synthetic route to 5-Chloro-2-(methylthio)pyridine involves a two-step process starting from the readily available precursor, 2-amino-5-chloropyridine. This pathway first converts the amino group to a thiol, followed by S-methylation.
Step 1: Synthesis of the Precursor, 5-Chloropyridine-2-thiol
The initial and critical step is the synthesis of 5-chloropyridine-2-thiol (CAS Number: 40771-41-3)[3]. This transformation can be achieved via a diazotization reaction of 2-amino-5-chloropyridine, followed by decomposition of the diazonium salt in the presence of a sulfur source. A well-established method for this type of conversion on related aminopyridines provides a reliable protocol.
Experimental Protocol: Synthesis of 5-Chloropyridine-2-thiol
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Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature.
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Thiocarbonyl Introduction: In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 eq) in water.
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Reaction: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. The reaction is often accompanied by the evolution of nitrogen gas.
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Hydrolysis: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to hydrolyze the intermediate xanthate ester.
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Work-up: Cool the reaction mixture and acidify with a strong acid to precipitate the 5-chloropyridine-2-thiol.
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Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 5-chloropyridine-2-thiol as a solid. The melting point of this intermediate is reported to be in the range of 187-192 °C[3].
Step 2: S-Methylation to Yield 5-Chloro-2-(methylthio)pyridine
The final step is the selective S-methylation of the 5-chloropyridine-2-thiol. This reaction is typically straightforward and can be accomplished using a variety of methylating agents under basic conditions. The sulfur atom of the thiol group is a soft nucleophile and readily attacks the methylating agent.
Experimental Protocol: Synthesis of 5-Chloro-2-(methylthio)pyridine
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Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or ethanol, suspend 5-chloropyridine-2-thiol (1.0 eq).
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Add a base, such as sodium hydride or potassium carbonate (1.2 eq), to the suspension and stir at room temperature until the evolution of gas ceases (in the case of NaH) or for 30-60 minutes to form the thiolate anion.
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Methylation: Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Chloro-2-(methylthio)pyridine as a liquid.
Synthetic Pathway Overview
Caption: Proposed synthesis of 5-Chloro-2-(methylthio)pyridine.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 5-Chloro-2-(methylthio)pyridine offers several avenues for further chemical modification, making it a valuable scaffold in the synthesis of more complex molecules for drug discovery programs.
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Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic and steric properties, which can be exploited to fine-tune the biological activity of a lead compound. The sulfone, in particular, is a strong electron-withdrawing group and can act as a leaving group in nucleophilic aromatic substitution reactions.
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Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the presence of the chloro group at the 5-position provides a handle for nucleophilic aromatic substitution reactions, although this position is less activated than the 2- or 4-positions. More commonly, if the methylthio group is oxidized to a methylsulfonyl group, this group at the 2-position becomes an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.
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Cross-Coupling Reactions: The chloro group at the 5-position can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amino groups, significantly increasing the molecular complexity and diversity of potential drug candidates.
While no specific drug candidates directly utilizing 5-Chloro-2-(methylthio)pyridine have been identified in the public domain, its structural motifs are present in various biologically active compounds. For instance, substituted pyridines are a common feature in many approved drugs[4]. The incorporation of a sulfur-containing substituent can enhance binding to biological targets and modulate pharmacokinetic properties.
Illustrative Reaction Pathway
The following diagram illustrates a potential application of 5-Chloro-2-(methylthio)pyridine as an intermediate in the synthesis of a more complex, hypothetical drug-like molecule, showcasing its utility in building molecular diversity.
Caption: Potential synthetic utility of 5-Chloro-2-(methylthio)pyridine.
Conclusion
5-Chloro-2-(methylthio)pyridine is a pyridine derivative with significant potential as a building block in medicinal chemistry. Although detailed information about this specific compound is not abundant in publicly accessible literature, its synthesis can be logically derived from common precursors through well-established chemical transformations. The presence of both a chloro and a methylthio group provides multiple reaction sites for further elaboration, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, compounds like 5-Chloro-2-(methylthio)pyridine will likely play an increasingly important role in the development of new therapeutics.
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